molecular formula C14H19NO4 B13511599 n-((Benzyloxy)carbonyl)-n-isobutylglycine

n-((Benzyloxy)carbonyl)-n-isobutylglycine

Cat. No.: B13511599
M. Wt: 265.30 g/mol
InChI Key: QDOIGLFBFMDSMO-UHFFFAOYSA-N
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Description

N-((Benzyloxy)carbonyl)-N-isobutylglycine is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of isobutylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyloxy)carbonyl)-N-isobutylglycine typically involves the reaction of isobutylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Isobutylglycine+Benzyl chloroformateThis compound+HCl\text{Isobutylglycine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Isobutylglycine+Benzyl chloroformate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((Benzyloxy)carbonyl)-N-isobutylglycine undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted derivatives with different protecting groups.

Scientific Research Applications

N-((Benzyloxy)carbonyl)-N-isobutylglycine has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-((Benzyloxy)carbonyl)-N-isobutylglycine involves the protection of amino groups by the benzyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase.

    N-Benzyloxycarbonyl-D-proline: Employed in the synthesis of dipeptides.

    N-Benzyloxycarbonylglycine: Utilized in dipeptide synthesis.

Uniqueness

N-((Benzyloxy)carbonyl)-N-isobutylglycine is unique due to its specific structure, which allows for the selective protection of amino groups in the presence of other functional groups. This selectivity makes it a valuable tool in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17)

InChI Key

QDOIGLFBFMDSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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